Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-

Description

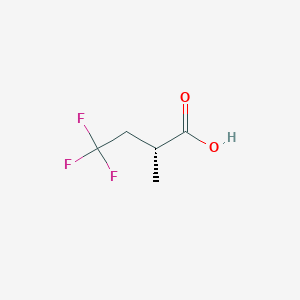

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is a chiral carboxylic acid characterized by:

- Molecular formula: C₅H₇F₃O₂.

- Key structural features: A trifluoromethyl (-CF₃) group at the terminal carbon (C4), a methyl (-CH₃) branch at C2, and a carboxylic acid (-COOH) group at C1. The (2R) configuration indicates its stereochemistry at the chiral center (C2).

- Applications: Fluorinated carboxylic acids are critical in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, acidity, and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

(2R)-4,4,4-trifluoro-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUKEMPWKGDRJV-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428819 | |

| Record name | AC1OOCXD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821775-25-1 | |

| Record name | AC1OOCXD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Alkylation Using Chiral Auxiliaries

Industrial-Scale Adaptations

Industrial production of (2R)-4,4,4-trifluoro-2-methylbutanoic acid necessitates scalable and cost-effective protocols. The alkylation method described above has been adapted for large-scale synthesis, with batch sizes exceeding 300 grams. Modifications include:

- Solvent Recycling : DMF is recovered and reused to reduce waste.

- Catalyst Optimization : Nickel(II) complexes are replaced with palladium catalysts in some variants to enhance reaction rates.

- Purification Simplified : Chromatography is avoided in favor of recrystallization, which improves throughput and reduces costs.

Diastereoselective Synthesis via Chiral Pool Derivatives

Starting from Naturally Occurring Chiral Precursors

Chiral pool synthesis leverages readily available enantiopure compounds to establish stereochemistry. For example, (R)-lactic acid or (R)-malic acid can serve as starting materials. The methyl group at the 2-position is introduced via alkylation or aldol condensation, followed by fluorination to install the trifluoromethyl moiety.

Example Pathway:

- Aldol Condensation : (R)-Malic acid is condensed with trifluoroacetaldehyde to form a β-hydroxy acid intermediate.

- Dehydration : The β-hydroxy group is eliminated to generate an α,β-unsaturated carboxylic acid.

- Hydrogenation : Catalytic hydrogenation reduces the double bond, yielding the saturated (2R)-configured product.

This route avoids the need for external chiral auxiliaries but requires stringent control over reaction conditions to prevent racemization.

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution Using Lipases

Racemic 4,4,4-trifluoro-2-methylbutanoic acid can be resolved using lipases, which selectively esterify one enantiomer. For instance, Candida antarctica lipase B (CAL-B) exhibits high activity toward (2R)-enantiomers in organic solvents.

Process Overview:

- Substrate : Racemic methyl ester of 4,4,4-trifluoro-2-methylbutanoic acid.

- Enzyme : CAL-B immobilized on acrylic resin.

- Conditions : 30°C, isooctane as solvent.

- Outcome : (2R)-enantiomer is preferentially hydrolyzed, leaving the (2S)-ester unreacted.

This method achieves ~90% ee after 24 hours, though scalability remains a challenge due to enzyme cost and reaction time.

Data Tables: Comparative Analysis of Synthesis Methods

Table 1. Performance Metrics for Asymmetric Alkylation vs. Enzymatic Resolution

Table 2. Key Reagents and Conditions for Industrial Synthesis

| Reagent/Condition | Role | Optimization Notes |

|---|---|---|

| CF3-CH2-I | Alkylating agent | Purity >99% minimizes side reactions |

| K2CO3 | Base | Anhydrous conditions critical |

| DMF | Solvent | Recycled 3–5 times |

| Ni(II)-Schiff base | Chiral auxiliary | Recovered via filtration |

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories: oxidation , reduction , and substitution . Its trifluoromethyl (-CF₃) group enhances electrophilicity and stabilizes intermediates, while the chiral center influences stereochemical outcomes.

Oxidation Reactions

Conditions and Reagents :

-

Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Solvents : Aqueous acidic or basic media (e.g., H₂SO₄, NaOH).

Mechanism :

The carboxylic acid group is oxidized to form α-ketocarboxylic acids or CO₂ under strong oxidative conditions. The trifluoromethyl group remains inert due to its strong C–F bonds.

Example :

Reduction Reactions

Conditions and Reagents :

-

Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Solvents : Tetrahydrofuran (THF), diethyl ether.

Mechanism :

The carboxylic acid group is reduced to a primary alcohol, yielding (2R)-4,4,4-trifluoro-2-methylbutanol. The reaction preserves the stereochemistry at the chiral center.

Example :

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution (SN2) and palladium-catalyzed coupling reactions.

4.1. Alkylation via Chiral Auxiliaries

Conditions :

-

Reagents : CF₃-CH₂-I, KOH, DMF/MeOH solvent system.

-

Catalyst : Recyclable Ni(II)-Schiff base complexes.

Procedure :

-

The compound forms a Ni(II) complex with a glycine Schiff base.

-

Alkylation with CF₃-CH₂-I under basic conditions introduces additional fluorinated groups.

-

Disassembly of the Ni(II) complex recovers the chiral auxiliary and yields enantiomerically pure products .

Scale : This method has been validated for industrial-scale synthesis (>300 g/batch) .

4.2. Palladium-Catalyzed Coupling

Conditions :

-

Catalysts : Pd(PPh₃)₄, PdCl₂.

-

Reagents : Aryl halides, boronic acids.

Application :

Used to synthesize biaryl derivatives for pharmaceutical intermediates .

Reaction Comparison Table

Industrial and Pharmaceutical Relevance

Scientific Research Applications

Medicinal Chemistry

a. Pharmaceutical Intermediates

Butanoic acid derivatives are often used as intermediates in the synthesis of pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds valuable in drug design. For instance, the compound has been investigated for its potential role in developing inhibitors for various diseases due to its ability to modify biological activity through fluorination.

b. Antiviral and Anticancer Agents

Research has indicated that trifluoromethylated compounds exhibit enhanced biological activity against certain viruses and cancer cells. A study published in Journal of Medicinal Chemistry highlighted the synthesis of trifluoromethylated butanoic acids that showed promising results as antiviral agents against influenza virus strains .

Agrochemicals

a. Herbicides and Pesticides

Fluorinated carboxylic acids are increasingly used in the formulation of herbicides and pesticides due to their enhanced efficacy and selectivity. Butanoic acid, 4,4,4-trifluoro-2-methyl-, has been explored for its potential use in developing new agrochemical products that are less harmful to the environment while maintaining effectiveness against pests.

b. Case Study: Development of New Herbicides

A recent study focused on synthesizing novel herbicides based on trifluoromethylated butanoic acids. The results demonstrated that these compounds exhibited superior herbicidal activity compared to traditional herbicides, suggesting a promising avenue for sustainable agriculture .

Materials Science

a. Polymer Chemistry

The incorporation of fluorinated compounds into polymer matrices can significantly enhance material properties such as thermal stability and chemical resistance. Research has shown that polymers derived from butanoic acid derivatives possess improved mechanical properties and lower flammability.

b. Case Study: Fluorinated Polymers

In a study examining the thermal properties of fluorinated polymers synthesized from butanoic acid derivatives, it was found that these materials exhibited higher thermal degradation temperatures compared to their non-fluorinated counterparts. This makes them suitable for high-performance applications in electronics and aerospace .

Mechanism of Action

The mechanism of action of Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Enantiomers and Racemates

Key Insight : The racemic form is often used in industrial synthesis, while the (2R)-enantiomer is preferred in enantioselective applications, such as asymmetric catalysis or bioactive molecule design .

Fluorinated Butanoic Acid Derivatives

Structural Trends :

- Trifluoromethyl (-CF₃): Enhances acidity (lower pKa) and lipophilicity compared to non-fluorinated analogs.

- Chiral Centers : The (2R)-configuration and additional stereocenters (e.g., C3 in the hydroxy derivative) influence biological activity and crystallization behavior.

- Functional Groups : Substituents like bromine or acetamido alter reactivity and intermolecular interactions.

Ester Derivatives

Key Insight : Esterification reduces acidity (higher pKa) and volatility compared to the parent acid, making these derivatives suitable for synthetic intermediates.

Biological Activity

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is a fluorinated derivative of butanoic acid that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The molecular formula for butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is C₅H₇F₃O₂. Its structure includes a butanoic acid backbone with a trifluoromethyl group at the 4-position and a methyl group at the 2-position. This specific configuration contributes to its biological activity.

Research indicates that the trifluoromethyl group can significantly influence the interaction of the compound with biological targets. For example, studies have shown that compounds containing -CF₃ groups can enhance potency against various enzymes and receptors by altering their binding affinities and catalytic efficiencies .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of trifluorobutanoic acids exhibit significant inhibition of certain enzymes involved in metabolic pathways. The presence of the trifluoromethyl group was found to increase inhibitory potency compared to non-fluorinated analogs .

- Antimicrobial Activity : Trifluoromethyl-substituted compounds have shown promising results in antimicrobial assays. For instance, a series of trifluoromethyl-containing compounds were evaluated for their antibacterial properties against various strains, revealing that some derivatives displayed IC₅₀ values comparable to established antibiotics .

- Neuroactive Properties : Another investigation into the neuropharmacological effects of fluorinated amino acids indicated that such compounds could modulate neurotransmitter uptake and receptor activity. The incorporation of a trifluoromethyl group was linked to enhanced activity in inhibiting serotonin reuptake, suggesting potential applications in treating mood disorders .

Data Table: Biological Activities Summary

Safety and Toxicity

The safety profile of butanoic acid derivatives is crucial for their application in pharmaceuticals. Preliminary studies suggest that while some fluorinated compounds may exhibit enhanced biological activities, they also require careful evaluation for toxicity. The trifluoromethyl group can sometimes lead to increased persistence in biological systems, necessitating thorough toxicological assessments .

Q & A

Q. What synthetic routes are effective for producing (2R)-4,4,4-trifluoro-2-methylbutanoic acid, and how is enantiomeric purity ensured?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. For example, fluorinated precursors like trifluoromethyl ketones can undergo stereoselective reduction using catalysts such as BINAP-Ru complexes to yield the (2R)-configuration . Enantiomeric purity is validated via chiral HPLC (e.g., using amylose- or cellulose-based columns) or polarimetry, with comparative retention times against racemic mixtures . Intermediate purification via recrystallization or chromatography (e.g., silica gel with hexane/ethyl acetate gradients) minimizes byproducts .

Q. Which spectroscopic and computational methods are optimal for characterizing the stereochemistry and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy: NMR distinguishes trifluoromethyl environments, while NMR identifies methyl group splitting patterns (e.g., doublets from vicinal fluorines) .

- X-ray Crystallography: Resolves absolute configuration, as seen in similar fluorinated compounds (e.g., (2R,4R)-4-amino-2-methylpentanoic acid derivatives) .

- Computational Analysis: Density Functional Theory (DFT) predicts vibrational modes (IR) and compares calculated vs. experimental optical rotations .

Advanced Research Questions

Q. How do trifluoromethyl and methyl substituents influence the acidity, solubility, and reactivity of chiral butanoic acid derivatives?

Methodological Answer:

- Acidity: The electron-withdrawing trifluoromethyl group increases acidity (lower pKa) compared to non-fluorinated analogs. Titration with NaOH or potentiometric methods quantify this effect .

- Solubility: LogP measurements (e.g., shake-flask method) reveal enhanced lipophilicity due to fluorine’s hydrophobic character, critical for drug permeability studies .

- Reactivity: Fluorine’s inductive effect stabilizes intermediates in nucleophilic acyl substitutions, as shown in esterification kinetics studies .

Q. What strategies resolve challenges in enantiomer separation for fluorinated carboxylic acids, and how is chiral chromatography optimized?

Methodological Answer:

- Chiral Stationary Phases (CSPs): Use of cellulose tris(3,5-dimethylphenylcarbamate) or macrocyclic glycopeptide columns (e.g., vancomycin-based) improves resolution. Mobile phase optimization (e.g., hexane/isopropanol with 0.1% TFA) enhances peak symmetry .

- Dynamic Kinetic Resolution: Catalytic asymmetric synthesis avoids post-synthetic separation, as demonstrated in palladium-catalyzed couplings of fluorinated precursors .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) of fluorinated butanoic acid derivatives be reconciled?

Methodological Answer:

- Dose-Response Studies: EC50/IC50 assays under standardized conditions (e.g., fixed pH, temperature) clarify concentration-dependent effects .

- Structural-Activity Relationships (SAR): Compare analogs (e.g., 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid ) to isolate substituent contributions.

- Meta-Analysis: Cross-reference datasets from PubChem or NIST to identify outliers or methodological variability (e.g., cell line differences) .

Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.